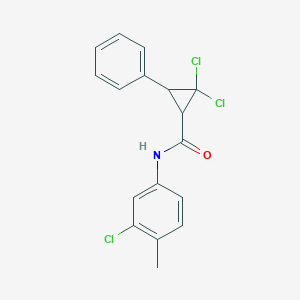![molecular formula C21H20BrN3O3S B298375 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B298375.png)
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a member of the thiazolidinone family of compounds, which have been found to have various biological activities. In
科学的研究の応用
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity in vitro and in vivo, and it has been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is that it has been found to have low toxicity in vitro and in vivo. Additionally, this compound has been found to be stable under physiological conditions, which makes it a potential candidate for drug development. However, one of the limitations of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide. One of the directions is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of this compound analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have anti-tumor activity, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of this compound analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies.
合成法
The synthesis of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide involves the reaction of 2-bromo-4-nitrophenol with N-isopropylthiourea in the presence of potassium carbonate. This reaction leads to the formation of 2-bromo-4-{[3-isopropyl-4-nitro-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenol, which is then reduced with sodium dithionite to yield this compound.
特性
分子式 |
C21H20BrN3O3S |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
2-[2-bromo-4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H20BrN3O3S/c1-13(2)25-20(27)18(29-21(25)24-15-6-4-3-5-7-15)11-14-8-9-17(16(22)10-14)28-12-19(23)26/h3-11,13H,12H2,1-2H3,(H2,23,26)/b18-11+,24-21? |
InChIキー |
CIQDLQQAWOWHHE-DSBLIHRRSA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)N)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)Br)SC1=NC3=CC=CC=C3 |
正規SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)Br)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)

![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)

![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)
